molecular formula C5H6Br2N2O B13482259 5-Amino-2-bromopyridin-4-ol hydrobromide

5-Amino-2-bromopyridin-4-ol hydrobromide

Cat. No.: B13482259
M. Wt: 269.92 g/mol
InChI Key: OVHSWNVRBLFGPK-UHFFFAOYSA-N
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Description

5-Amino-2-bromopyridin-4-ol hydrobromide is a chemical compound with the molecular formula C5H6Br2N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

The synthesis of 5-Amino-2-bromopyridin-4-ol hydrobromide typically involves the bromination of 2-amino-4-hydroxypyridine followed by the formation of the hydrobromide salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent. Industrial production methods may involve more scalable and efficient processes, but specific details are often proprietary.

Chemical Reactions Analysis

5-Amino-2-bromopyridin-4-ol hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-2-bromopyridin-4-ol hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromopyridin-4-ol hydrobromide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes.

Comparison with Similar Compounds

Similar compounds include:

    2-Amino-5-bromopyridine: Another brominated pyridine derivative with similar properties.

    2-Amino-4-bromopyridine: Differing in the position of the bromine atom.

    2-Amino-5-chloropyridine: A chlorinated analogue with different reactivity.

5-Amino-2-bromopyridin-4-ol hydrobromide is unique due to the presence of both amino and hydroxyl groups, which can participate in a wider range of chemical reactions and interactions compared to its analogues .

Properties

Molecular Formula

C5H6Br2N2O

Molecular Weight

269.92 g/mol

IUPAC Name

5-amino-2-bromo-1H-pyridin-4-one;hydrobromide

InChI

InChI=1S/C5H5BrN2O.BrH/c6-5-1-4(9)3(7)2-8-5;/h1-2H,7H2,(H,8,9);1H

InChI Key

OVHSWNVRBLFGPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)N)Br.Br

Origin of Product

United States

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